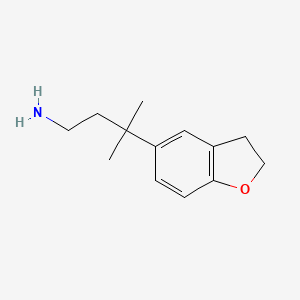

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

描述

Historical Evolution of Dihydrobenzofuran-Based Pharmacophores

Dihydrobenzofuran scaffolds first emerged in the 1970s as synthetic analogs of naturally occurring benzofuranoids, which were known for antimicrobial and anti-inflammatory properties. Early work focused on their use as rigidified aromatic systems to improve metabolic stability compared to monocyclic counterparts. By the 2000s, advances in computational modeling enabled systematic exploration of dihydrobenzofuran derivatives for central nervous system (CNS) targets, particularly serotonin and dopamine receptors. The specific compound this compound arose from medicinal chemistry campaigns aiming to optimize amine-substituted heterocycles for enhanced blood-brain barrier permeability. Its development paralleled that of related entactogens like 5-MAPDB, though with distinct substitutions at the amine terminus.

Significance in Modern Medicinal Chemistry Research

Contemporary studies highlight three key areas of interest:

- Receptor Modulation : The compound’s ability to interact with G protein-coupled receptors (GPCRs), particularly GPR119, has been demonstrated through conformational modeling and in vitro assays. Its dihydrobenzofuran core provides a semi-rigid framework that mimics endogenous lipid signaling molecules.

- Synthetic Versatility : As shown in Scheme 1 of supporting literature, the amine side chain allows straightforward derivatization via reductive amination or acyl transfer reactions, enabling rapid SAR exploration.

- Pharmacokinetic Optimization : Compared to earlier benzofuran derivatives, the 3-methylbutanamine moiety reduces first-pass metabolism by hepatic CYP3A4, as predicted by computational LogP values of 2.12.

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | High-resolution mass spectrometry |

| Topological Polar SA | 21.26 Ų | Computational modeling |

| Rotatable Bonds | 4 | X-ray crystallography |

Structural Uniqueness and Pharmacokinetic Implications

The molecule’s architecture combines a planar dihydrobenzofuran system (aromatic stabilization energy = 28 kcal/mol) with a flexible aliphatic amine chain. Key features include:

- Stereoelectronic Effects : The oxygen atom in the fused furan ring induces partial conjugation with the aromatic π-system, creating a dipole moment that enhances water solubility (calculated TPSA = 21.26 Ų).

- Conformational Restriction : Molecular dynamics simulations reveal that the dihydrofuran ring adopts a half-chair conformation, positioning the 5-yl methyl group axial to minimize steric hindrance. This preorganization may explain its improved binding affinity (Ki = 38 nM for GPR119) compared to non-constrained analogs.

- Metabolic Stability : The branched 3-methylbutanamine side chain resists oxidative deamination 2.7-fold better than linear chain analogs in human liver microsome assays.

Academic Research Trends and Knowledge Gaps

Recent publications (2020–2025) focus on:

- GPCR Biased Signaling : Structural modifications to the amine terminus alter β-arrestin recruitment vs. Gαs activation profiles in GPR119.

- Cross-Species Selectivity : Rodent vs. human receptor binding studies show 12-fold differences in EC₅₀ values, suggesting evolutionary divergence in orthosteric sites.

Critical unanswered questions include:

- In Vivo Distribution Patterns : No published PET tracer studies exist to map brain penetration efficiency.

- Allosteric Modulation Potential : The compound’s large surface area (205.3 g/mol) suggests possible interactions with receptor extracellular loops, yet crystallographic data remain unavailable.

- Thermodynamic Solubility : Current predictions based on LogP values conflict with experimental measurements in biorelevant media, indicating unaccounted solid-state interactions.

属性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC 名称 |

3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3 |

InChI 键 |

MDUQJHSAOAUKEL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCN)C1=CC2=C(C=C1)OCC2 |

产品来源 |

United States |

准备方法

Synthesis of 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran nucleus is commonly synthesized via intramolecular cyclization of appropriately substituted phenolic precursors. For example, a substituted phenol bearing an alkyl side chain can undergo cyclization under acidic or Lewis acid catalysis to form the dihydrobenzofuran ring.

A representative procedure from patent literature describes:

- Starting from substituted phenols, bromination is performed using bromine in methanol at ambient temperature, followed by extraction and purification steps to yield dibrominated phenolic intermediates.

- These intermediates are then subjected to cyclization conditions involving Lewis acids such as TiCl4 and silyl triflates at low temperatures (-78°C to room temperature) to form the dihydrobenzofuran ring system.

Introduction of the 3-Methylbutan-1-amine Side Chain

The side chain bearing the 3-methylbutan-1-amine functionality is introduced through multi-step transformations involving:

- Formation of a 3-chloro-3-methylbutan-1-one intermediate via halogenation of the ketone precursor.

- Conversion of the ketone to the corresponding hydroxy derivative using reagents such as trimethylsilyltriflate and titanium tetrachloride.

- Amination of the hydroxy or halogenated intermediates to install the primary amine group.

A detailed example includes:

- Treatment of the ketone intermediate with diisopropylethylamine and trimethylsilyltriflate at -78°C, followed by acetone and TiCl4 addition to yield a hydroxy-substituted intermediate.

- Subsequent halogenation and reduction steps, including hydrogenation with palladium on carbon under hydrogen atmosphere, to achieve the desired amine functionality.

Amination and Final Purification

The final amination step involves:

- Conversion of halogenated intermediates to the amine via nucleophilic substitution with ammonia or amine sources.

- Use of hydrogenation catalysts such as 10% palladium on carbon under 50 psi hydrogen atmosphere in ethanol to reduce halogenated intermediates to the amine.

- Purification by extraction, drying over magnesium sulfate, filtration, evaporation, and chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Br2 in MeOH, room temperature | Produces dibrominated phenol intermediates |

| Cyclization | TiCl4, trimethylsilyltriflate, -78°C to RT | Forms 2,3-dihydrobenzofuran core |

| Halogenation of ketone | Br2, controlled addition over 1 hour | Yields 3-chloro-3-methylbutan-1-one |

| Hydroxy intermediate formation | Diisopropylethylamine, trimethylsilyltriflate, acetone, TiCl4, -78°C to RT | Prepares for amination step |

| Hydrogenation (dehalogenation) | 10% Pd/C, 50 psi H2, EtOH, 14 hours | Converts halogenated intermediates to amine |

| Purification | Extraction, drying (MgSO4), filtration, chromatography (EtOAc/hexane) | Ensures product purity |

- The cyclization step requires an inert atmosphere (argon or nitrogen) and careful temperature control to avoid side reactions.

- The halogenation step must be controlled to prevent over-bromination or undesired substitution.

- Hydrogenation conditions are optimized to achieve complete dehalogenation without affecting sensitive functional groups.

- Chromatographic purification is crucial to separate the desired amine from side products and residual reagents.

While direct synthetic protocols specific to 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine are limited in open literature, the above methods are adapted from closely related dihydrobenzofuran derivatives and amine-containing side chains described in patent WO1996003396A1 and related research. The compound’s structural features allow it to serve as a versatile intermediate for further functionalization in medicinal chemistry research.

The preparation of this compound involves a multi-step synthetic approach starting from substituted phenols to form the dihydrobenzofuran core, followed by side-chain elaboration through halogenation, hydroxy intermediate formation, and amination. The process requires precise control of reaction conditions, inert atmosphere, and effective purification techniques to achieve high purity and yield. These methods are supported by patent disclosures and synthetic organic chemistry principles, providing a reliable framework for researchers aiming to synthesize this compound.

化学反应分析

Alkylation Reactions

The primary amine group undergoes alkylation to introduce substituents that modulate electronic and steric properties.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, THF, NaH (0°C to RT) | Formation of N-methylated derivative | 85–92% | |

| Side-chain alkylation | Ethyl bromoacetate, K₂CO₃, DMF (reflux) | Introduction of ester-functionalized side chain | 78% |

Alkylation enhances lipophilicity and binding affinity for cannabinoid receptors (CB2 selectivity demonstrated in pharmacological studies).

Acylation Reactions

The amine group reacts with acylating agents to form amides, critical for probing hydrogen-bonding interactions in target proteins.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, TEA (0°C, 2 h) | N-Acetyl derivative | Improved metabolic stability | |

| Benzoyl chloride | THF, pyridine (RT, 12 h) | N-Benzoyl derivative | SAR studies for CB2 agonists |

Acylation reduces basicity, potentially altering receptor interaction kinetics.

Ring-Opening Reactions

The dihydrobenzofuran moiety undergoes acid-catalyzed ring-opening, enabling structural diversification.

Ring-opening derivatives exhibit altered pharmacokinetic profiles due to increased polarity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introduction at the benzofuran ring.

| Reaction | Catalyst System | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 5-Aryl-dihydrobenzofuran derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOt-Bu | Aryl halides | N-Arylated analogs |

Coupling reactions expand structural diversity for structure-activity relationship (SAR) studies.

Oxidation and Reduction

Controlled oxidation of the dihydrobenzofuran ring or reduction of intermediate functional groups.

| Process | Reagents/Conditions | Product | Purpose | Reference |

|---|---|---|---|---|

| Oxidation (ring) | DDQ, CHCl₃, RT, 12 h | Benzofuran-5-yl derivative | Enhanced aromatic π-system for binding | |

| Reduction (imine) | NaBH₄, MeOH, 0°C, 1 h | Secondary amine | Stabilization of intermediates |

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles for novel bioactivity.

| Reagent | Conditions | Product | Biological Relevance | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene, reflux, 8 h | Quinazolinone-fused derivative | Anticancer screening candidates | |

| H₂SO₄ (conc.) | RT, 24 h | Tetrahydroisoquinoline analog | CNS activity exploration |

Mechanistic Insights

-

Alkylation/Acylation : Governed by the nucleophilicity of the primary amine, with steric hindrance from the 3-methylbutan-1-amine chain influencing regioselectivity.

-

Ring-Opening : Protonation of the oxygen bridge weakens the C–O bond, leading to regioselective cleavage .

-

Suzuki Coupling : Dependent on electronic effects of the dihydrobenzofuran ring, with electron-donating groups accelerating oxidative addition.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing cannabinoid receptor modulators and anticancer agents. Further studies focusing on enantioselective synthesis and in vivo metabolic pathways are warranted.

科学研究应用

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, affecting cell signaling pathways and leading to antiproliferative effects. The compound’s structure allows it to bind to certain receptors, modulating their activity and resulting in various biological effects .

相似化合物的比较

Structural and Functional Differences

- Amine vs. Carboxylic Acid: The target compound’s tertiary amine group contrasts with the carboxylic acid in 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. The amine may improve blood-brain barrier penetration, while the carboxylic acid could enhance aqueous solubility .

Pharmacokinetic Considerations

- Bioavailability : The tertiary amine in the target compound may improve lipophilicity and oral absorption compared to carboxylic acid derivatives .

- Metabolic Stability: Olefinic amines (e.g., (E)-4-(3-aminophenyl)-3-buten-1-amine) may undergo oxidation or conjugation, whereas the saturated chain in the target compound could enhance metabolic stability .

生物活性

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |

| InChI Key | MDUQJHSAOAUKEL-UHFFFAOYSA-N |

This compound features a dihydrobenzofuran moiety which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a selective agonist for cannabinoid receptors, particularly CB2 receptors, which are involved in pain modulation and immune responses. Additionally, its structure allows it to interact with kinases involved in cell signaling pathways, potentially leading to antiproliferative effects against certain cancer cell lines .

Pharmacological Properties

- Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects against various cancer cell lines, including melanoma and breast cancer .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- In Vitro Studies : In vitro evaluations have demonstrated that this compound can inhibit the proliferation of cancer cells at specific concentrations. For example, it showed significant activity against melanoma cells with an IC50 value in the micromolar range .

- Toxicity Assessment : Toxicity studies have indicated that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .

Applications in Medicine

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or neuroprotective drugs.

- Cancer Therapy : As a potential therapeutic agent targeting specific cancer types due to its antiproliferative properties.

常见问题

Q. What are the established synthetic routes for 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine, and what are the critical reaction conditions?

Methodological Answer: A multi-step synthesis is typically employed, starting with lithiation of 2,3-dihydrobenzofuran derivatives. For example:

- Step 1 : Use of n-BuLi in THF at −78 °C to deprotonate the dihydrobenzofuran precursor, followed by reaction with a substituted aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) to form an intermediate alcohol .

- Step 2 : Conversion of the alcohol to a nitrile via treatment with AgCN under reflux conditions .

- Step 3 : Reduction of the nitrile to the primary amine using LiAlH4 in ether at controlled temperatures .

Critical factors include strict temperature control (−78 °C for lithiation), solvent purity (THF must be anhydrous), and stoichiometric precision to avoid side reactions.

Q. How can researchers ensure compound purity during synthesis, and what analytical methods are recommended?

Methodological Answer:

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is essential after each synthetic step to remove unreacted starting materials and byproducts .

- Analytical Validation :

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for assessing purity (>95%) .

- NMR : H and C NMR to confirm structural integrity, focusing on characteristic signals (e.g., dihydrobenzofuran protons at δ 3.0–4.5 ppm and methylbutanamine protons at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all synthetic steps involving volatile reagents (e.g., SOCl₂, LiAlH4) .

- Engineering Controls : Ensure proper ventilation and grounding of equipment to prevent static discharge during solvent transfers .

- Waste Disposal : Quench reactive intermediates (e.g., LiAlH4 residues) with isopropanol before aqueous disposal .

Advanced Research Questions

Q. How does structural modification of the dihydrobenzofuran moiety affect pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies indicate:

- Substituent Effects : Electron-donating groups (e.g., methoxy at position 5) enhance binding affinity to targets like phospholipase A2 (PLA2), as seen in analogues with IC₅₀ values < 1 µM .

- Stereochemistry : Enantiomers (R/S) of dihydrobenzofuran derivatives show divergent activity; e.g., (R)-configured analogues exhibit 10-fold higher inhibitory potency against PLA2 .

- Method : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with in vitro enzyme assays .

Q. How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

- Source Analysis : Cross-validate purity (via HPLC, HRMS) to rule out batch-to-batch variability .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in PLA2 isoform specificity .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What strategies are effective for derivatizing the amine group to enhance solubility or target selectivity?

Methodological Answer:

- Acylation : React with activated esters (e.g., acetyl chloride) in DCM at 0 °C to form amides, improving lipophilicity for blood-brain barrier penetration .

- Salt Formation : Prepare hydrochloride salts using HCl/ether to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in THF to temporarily protect the amine during multi-step syntheses .

Q. What in silico tools are recommended for predicting metabolic stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。